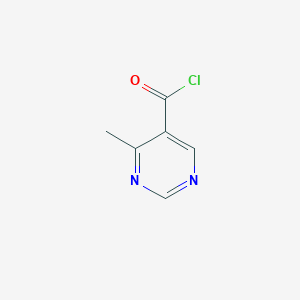![molecular formula C8H6ClNOS B13655628 7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
7-Chloro-6-methoxybenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with suitable reagents under controlled conditions. For example, the use of N-bromosuccinimide in 1-methyl-2-pyrrolidinone at elevated temperatures can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic structure and reactivity.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Sodium hydride: Employed in deprotonation reactions to form reactive intermediates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination can yield 7-bromo-6-methoxybenzo[d]thiazole .
Aplicaciones Científicas De Investigación
7-Chloro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers utilize this compound to study its interactions with biological targets, aiding in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
7-Bromo-6-methoxybenzo[d]thiazole: Similar in structure but with a bromine atom instead of chlorine.
6-Methoxybenzo[d]thiazole: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness: 7-Chloro-6-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H6ClNOS |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
7-chloro-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
Clave InChI |
SLYCMJSAKFAISX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)N=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)



![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)


